Pyridazine-3-sulfonyl chloride

Description

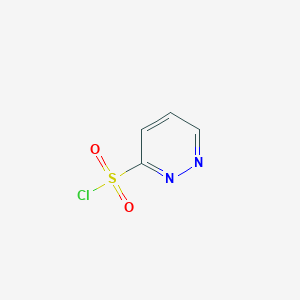

Structure

3D Structure

Properties

IUPAC Name |

pyridazine-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2O2S/c5-10(8,9)4-2-1-3-6-7-4/h1-3H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSSLJJMXLXDSTA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Pyridazine 3 Sulfonyl Chloride

Diazotization and Halogenation Protocols

A widely employed method involves the transformation of an aminopyridazine into the target sulfonyl chloride. This process begins with the formation of a diazonium salt, which is then converted to the sulfonyl chloride.

The initial step in this synthetic sequence is the diazotization of a primary aromatic amine, specifically 3-aminopyridazine. patsnap.comgoogle.comresearchgate.net This reaction is typically carried out by treating the amine with sodium nitrite (B80452) in the presence of a strong acid. organic-chemistry.orgpharmaguideline.comkkwagh.edu.in

The reaction involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite (NaNO₂) and a strong acid, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄). organic-chemistry.orgpharmaguideline.comresearchgate.net The aminopyridazine, dissolved or suspended in the acidic solution at a low temperature, typically between 0-5 °C, reacts with the nitrous acid to form a diazonium salt. pharmaguideline.comkkwagh.edu.in Maintaining a low temperature is crucial to prevent the unstable diazonium salt from decomposing. kkwagh.edu.in An excess of acid is generally used to ensure complete diazotization and to prevent the coupling of the diazonium salt with the unreacted amine. google.com In some procedures, an intermediate fluoboric acid diazonium salt is isolated to improve purity and stability before proceeding to the next step. google.com

Reaction Parameters for Diazotization of 3-Aminopyridazine

| Parameter | Conditions | Source(s) |

|---|---|---|

| Starting Material | 3-Aminopyridazine | patsnap.comgoogle.com |

| Reagents | Sodium Nitrite, Hydrochloric Acid | patsnap.compharmaguideline.com |

| Temperature | 0-5 °C | pharmaguideline.comkkwagh.edu.in |

| Key Feature | Formation of an intermediate diazonium salt | organic-chemistry.org |

Following the formation of the pyridazine-3-diazonium salt, the next step is its conversion to pyridazine-3-sulfonyl chloride. This transformation is a type of Sandmeyer-like reaction.

The sulfonyl chlorination is commonly achieved by reacting the diazonium salt with a solution of sulfur dioxide, often generated from thionyl chloride and water, in the presence of a copper catalyst. patsnap.comgoogle.comgoogle.com Cuprous chloride (CuCl) or cupric chloride (CuCl₂) are typically used as catalysts. google.com

In a representative procedure, the diazonium salt solution is added to a mixture containing thionyl chloride and a copper salt, maintained at a low temperature (around 0-5 °C). google.com The reaction proceeds overnight, and the resulting this compound is then extracted from the reaction mixture. One described method involves adding the diazonium fluoroborate salt to a solution of thionyl chloride and cuprous chloride, resulting in a yield of 90.7%. google.com

Conditions for Sulfonyl Chlorination

| Reagents | Catalyst | Temperature | Yield | Source(s) |

|---|---|---|---|---|

| Thionyl Chloride | Cuprous Chloride or Cupric Chloride | 0-5 °C | 90.7% | google.com |

Conversion from Pyridazinesulfonic Acid Analogues

An alternative route to this compound involves the direct conversion of pyridazine-3-sulfonic acid.

This method utilizes a strong chlorinating agent, such as phosphorus pentachloride (PCl₅), to convert the sulfonic acid group into a sulfonyl chloride group. google.comchemicalbook.comwipo.intgoogle.com The reaction is often carried out in the presence of phosphorus oxychloride (POCl₃) and may require heating under reflux for several hours. chemicalbook.com

In one protocol, a mixture of pyridazine-3-sulfonic acid, phosphorus pentachloride, and phosphorus oxychloride is heated to reflux for 3 hours, yielding the desired product. chemicalbook.com Another variation involves performing the reaction in a solvent like chlorobenzene (B131634) or trifluoromethylbenzene, which can simplify the workup process and improve safety by avoiding the need to neutralize and distill phosphorus oxychloride. google.comwipo.int An improved industrial method involves the stepwise or continuous addition of less than one molar equivalent of phosphorus pentachloride to the pyridazine-3-sulfonic acid, which is reported to reduce byproducts and increase yield. google.comwipo.int A yield of 94% has been reported using this general approach. chemicalbook.com

Data on Conversion of Pyridazine-3-sulfonic Acid

| Reagent | Co-reagent/Solvent | Reaction Conditions | Reported Yield | Source(s) |

|---|---|---|---|---|

| Phosphorus Pentachloride | Phosphorus Oxychloride | Reflux, 3 hours | 94% | chemicalbook.com |

| Phosphorus Pentachloride | Chlorobenzene or Trifluoromethylbenzene | - | - | google.comwipo.int |

| Phosphorus Pentachloride | - | Stepwise/continuous addition | High | google.comwipo.int |

Conversion from Pyridazinesulfonic Acid Analogues

Optimization of Reaction Conditions: Temperature and Solvent Effects

The synthesis of this compound is highly sensitive to reaction parameters, with temperature and solvent choice playing a critical role in the reaction's efficiency and product purity.

One common synthetic route involves the reaction of pyridine-3-sulfonic acid with a chlorinating agent like phosphorus pentachloride (PCl₅). In this process, the solvent and temperature are key variables. For instance, suspending pyridine-3-sulfonic acid and PCl₅ in toluene (B28343) and heating the mixture to reflux for approximately three hours is one documented method. googleapis.com Another approach utilizes phosphorus oxychloride as a solvent, with the reaction also being carried out under reflux conditions for three hours. chemicalbook.com A patented method describes using monochlorobenzene or dichlorobenzene as the solvent, with the reaction proceeding at a controlled temperature, followed by distillation at 90-94°C under reduced pressure. google.com

An alternative strategy begins with 3-aminopyridine (B143674). This pathway involves a diazotization reaction followed by sulfonyl chlorination. The temperature for these steps is strictly controlled, typically between 0-5°C, to ensure the stability of the intermediate diazonium salt and to manage the exothermic nature of the reaction. chemicalbook.comgoogle.com In some variations of this "green chemistry" approach, the initial cooling can be as low as -10°C, with the reaction temperature maintained below 8°C. patsnap.com The solvent system for this route is often aqueous at first, utilizing diluted hydrochloric acid, followed by extraction into an organic solvent like dichloromethane (B109758). chemicalbook.comgoogle.com

The table below summarizes the various reaction conditions reported for the synthesis of this compound.

| Starting Material | Reagents | Solvent | Temperature | Yield |

| Pyridine-3-sulfonic acid | Phosphorus pentachloride, Phosphorus oxychloride | Phosphorus oxychloride | Reflux (3h) | 94% chemicalbook.com |

| Pyridine-3-sulfonic acid | Phosphorus pentachloride | Toluene | Reflux (3h) | - googleapis.com |

| Pyridine-3-sulfonic acid | Phosphorus pentachloride | Monochlorobenzene | - | 91.7% google.com |

| 3-Aminopyridine | Sodium nitrite, Sodium fluoroborate, Thionyl chloride, Cuprous chloride | Water, Dichloromethane | 0-5°C | 90.7% chemicalbook.comgoogle.com |

| 3-Aminopyridine | Hydrochloric acid, Sodium nitrite, Thionyl chloride, Cuprous chloride | Water | -10°C to 8°C | - patsnap.com |

Advanced Synthetic Strategies and Process Optimization

Developments for Industrial Scale-Up Production

For the synthesis of this compound to be viable on an industrial scale, methods must be cost-effective, high-yielding, and generate minimal waste. google.com One patented method designed for industrial application involves reacting pyridine-3-sulfonic acid with phosphorus pentachloride in a solvent like monochlorobenzene. google.comwipo.int A key feature of this process is the purification of the final product by direct distillation of the reaction solution under reduced pressure, which avoids potential loss of product through hydrolysis that might occur with an aqueous workup. google.com

Another scalable approach starts from 3-aminopyridine, proceeding through an intermediate diazonium fluoroborate salt before the sulfonyl chlorination step. google.com This method is considered suitable for industrial production due to its low cost, high product content, and reduced production of waste materials. google.com Environmentally friendly, or "green," chemical methods are also being developed. These methods use 3-aminopyridine as a starting material to perform diazo-reaction, substitution, extraction, and distillation, aiming for milder reaction conditions and reduced environmental impact. patsnap.com The use of glass-lined or plastic-lined vessels is recommended for processes involving HCl-rich mixtures, as they are highly corrosive to standard and stainless steel. acs.org

Strategies for Byproduct Reduction and Yield Enhancement

To address this, an advanced strategy involves the controlled addition of phosphorus pentachloride. Instead of adding the reagent all at once, it is added either stepwise in multiple portions or continuously, with the total amount being less than one molar equivalent relative to the pyridine-3-sulfonic acid. google.comwipo.intgoogle.com This technique of sequential reaction significantly suppresses the formation of the chlorinated byproduct. google.comgoogle.com For example, this method can reduce the area ratio of 5-chloropyridine-3-sulfonyl chloride to the desired product to as low as 0.01-0.03% as measured by gas chromatography. google.com

Choosing an alternative synthetic route can also circumvent byproduct formation. The synthesis starting from 3-aminopyridine avoids the use of concentrated sulfuric acid or phosphorus oxychloride, which can lead to the formation of positional isomers (e.g., sulfonation at the 2 or 4 positions) that are difficult to separate. google.com This route, therefore, enhances the purity of the final product. google.com Optimizing the reaction temperature, particularly keeping it low (e.g., 0-5°C) during the diazotization of 3-aminopyridine, is crucial for maximizing yield and minimizing side reactions. google.compatsnap.com

The table below illustrates the impact of synthetic strategy on byproduct formation.

| Method | Key Strategy | Byproduct/Product Ratio (GC Area) | Yield |

| Stepwise PCl₅ Addition | Suppressing chlorination | 0.02% | 91.7% google.com |

| Conventional PCl₅ Addition | - | 0.98% | 82.2% google.com |

| PCl₅ in Dichlorobenzene | Solvent choice | 0.03% | 84.6% google.com |

Purification Techniques for this compound

Effective purification is essential to obtain this compound of high purity. The chosen technique often depends on the scale of the synthesis and the nature of the impurities.

For large-scale and industrial production, distillation under reduced pressure is a highly effective method. google.com This technique involves first removing the solvent (e.g., monochlorobenzene) and volatile byproducts like phosphorus oxychloride at a specific temperature and pressure (e.g., 90°C at 3.6 kPa). google.com Subsequently, the desired this compound is distilled at a higher temperature and lower pressure (e.g., 94°C at 0.4 kPa), yielding a product with high purity. google.com This method is advantageous as it avoids introducing water, thereby preventing hydrolysis of the sulfonyl chloride group. google.com

A widely used lab-scale and adaptable purification method is extraction and washing . After the reaction, the mixture is often quenched with ice water and extracted with an organic solvent such as dichloromethane or methyl-tert-butyl ether. chemicalbook.comgoogle.com The combined organic layers are then washed sequentially with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by water and finally a saturated brine solution. chemicalbook.comgoogle.com The purified product is obtained after drying the organic layer over an anhydrous salt (like Na₂SO₄) and removing the solvent by evaporation under a vacuum. chemicalbook.com For very high purity requirements, typically on a smaller scale, flash chromatography can be employed. rsc.org

Applications in Organic Synthesis As a Building Block

Introduction of Sulfonyl Groups into Diverse Organic Molecules.researchgate.netgoogle.com

One of the primary applications of Pyridazine-3-sulfonyl chloride is in the introduction of the pyridazine-3-sulfonyl moiety into various organic molecules. The sulfonyl chloride group is a powerful electrophile, readily reacting with a wide range of nucleophiles. nih.gov This reactivity is harnessed to create new sulfonamides, a class of compounds with significant importance in medicinal chemistry. researchgate.netijarsct.co.in

The general reaction involves the coupling of this compound with primary or secondary amines in the presence of a base to yield the corresponding sulfonamides. researchgate.net This process, known as sulfonylation, is a fundamental transformation in organic synthesis. google.com The pyridazinyl portion of the molecule can significantly influence the properties of the resulting sulfonamide, making this compound a valuable reagent for creating diverse molecular architectures.

Synthesis of Novel Heterocyclic Systems

The reactivity of this compound extends beyond simple sulfonylation, enabling the construction of more complex heterocyclic structures.

Construction of Pyridazine-Fused Derivatives.google.comgoogle.com

This compound can be utilized in the synthesis of fused heterocyclic systems where the pyridazine (B1198779) ring is annulated with another ring. For instance, it can serve as a precursor to imidazo[1,2-b]this compound. nih.govscienceopen.com This transformation typically involves the reaction of a suitable pyridazine derivative with reagents that facilitate the formation of the fused imidazole (B134444) ring. The resulting imidazo[1,2-b]pyridazine (B131497) core is a key scaffold in various biologically active compounds.

Generation of Sulfonylated Compounds (e.g., related to pyrazole (B372694) derivatives).googleapis.com

The sulfonyl chloride functionality of the molecule allows for its reaction with other heterocyclic systems, such as pyrazoles. This leads to the formation of N-sulfonylated pyrazole derivatives. A specific example involves the reaction of imidazo[1,2-b]this compound with a pyrazole derivative to yield 1-[imidazo[1,2-b]pyridazine-3-sulfonyl]-6-[(1-methyl)-4-pyrazolyl]-1-H-pyrazolo[4,3-b]pyridine. googleapis.com This highlights the utility of this compound as a scaffold for linking different heterocyclic moieties.

Reagent in Condensation Reactions

While primarily known for its role in sulfonylation, the sulfonyl chloride group also possesses properties that allow it to participate in other types of chemical transformations.

Role as a Dehydrating Condensation Agent in Amide Synthesis (extrapolated from related sulfonyl chlorides).molaid.com

Although specific literature detailing the use of this compound as a dehydrating agent for amide synthesis is not prevalent, the general reactivity of sulfonyl chlorides suggests this potential application. Sulfonyl chlorides can activate carboxylic acids, facilitating their condensation with amines to form amides. This process typically involves the formation of a mixed anhydride (B1165640) intermediate, which is then attacked by the amine. This role as a condensation agent is a known characteristic of other sulfonyl chlorides and can be extrapolated to this compound. molaid.com

Intermediate in the Synthesis of Therapeutically Relevant Compounds.researchgate.netnih.govnih.govacs.org

Perhaps the most significant application of this compound lies in its role as a key intermediate in the synthesis of compounds with therapeutic potential. The sulfonamide linkage formed from its reactions is a common feature in many pharmaceutical drugs. researchgate.netacs.org

The ability to readily introduce the pyridazine-3-sulfonyl group into various molecular scaffolds allows medicinal chemists to explore a wide range of chemical space in the search for new drug candidates. nih.gov For example, derivatives of this compound have been investigated as C3a receptor antagonists, which have potential applications in treating inflammatory diseases. google.com Furthermore, related structures like 6-chloro-pyridazine-3-sulfonyl chloride are used in the synthesis of compounds targeting the NLRP3 inflammasome, which is implicated in a variety of inflammatory disorders. google.com

The following table provides examples of therapeutically relevant compound classes that can be synthesized using this compound or its derivatives as an intermediate.

| Compound Class | Therapeutic Target/Application |

| Diaryl-imidazole derivatives | C3a receptor antagonists for inflammatory diseases google.com |

| Sulfonylureas and sulfonylthioureas | NLRP3 inhibitors for inflammatory disorders google.com |

| 5-member-heterocycle fused pyridines | c-Met inhibitors for cancer therapy googleapis.com |

Derivatization Strategies in Analytical Chemistry Research

Targeted Derivatization of Functional Groups in Complex Matrices

No research has been published detailing the use of Pyridazine-3-sulfonyl chloride for the targeted derivatization of functional groups in complex matrices for analytical purposes.

There are no documented methods for the derivatization of hydroxyl functional groups with this compound for the purpose of analytical detection.

While sulfonyl chlorides are known to react with amine groups, there is no specific literature describing the use of this compound for the chemical modification of amines in an analytical chemistry context.

Sulfonylation of Ribonucleic Acid (RNA) 2′-Hydroxyl Groups (extrapolated from related sulfonyl chlorides)

The chemical probing of RNA structure is crucial for understanding its biological functions. One of the most widespread methods for this is Selective 2′-Hydroxyl Acylation Analyzed by Primer Extension (SHAPE), which uses electrophilic reagents to modify the 2′-hydroxyl (2'-OH) group of the ribose sugar in RNA. nih.govnih.gov The reactivity of the 2'-OH group is directly related to the local nucleotide flexibility; flexible, unpaired regions of RNA react more readily than constrained, base-paired regions. nih.govnih.govresearchgate.net This differential reactivity provides a high-resolution map of the RNA secondary structure. nih.govnih.gov

While SHAPE traditionally relies on acylating agents like N-methylisatoic anhydride (B1165640) (NMIA), recent research has demonstrated that sulfonyl-based electrophiles can also be used for the selective modification of RNA 2'-OH groups. nih.govacs.org This opens the possibility of using reagents like this compound for such applications. The sulfonylation reaction, similar to acylation, renders the 2'-OH group nucleophilic, leading to the formation of a sulfonate ester. This modification can be detected as it typically causes reverse transcriptase to stall during primer extension, allowing for the identification of modified sites. nih.gov

The use of sulfonylating agents offers several potential advantages. Some sulfonyl species exhibit greater stability in aqueous environments compared to traditional acylating reagents, which can hydrolyze quickly. nih.govresearchgate.net This extended half-life allows for more controlled and potentially higher-yield reactions. Furthermore, the diverse chemistry of sulfonyl chlorides allows for the synthesis of a wide range of derivatizing agents with different properties. acs.org For instance, an azide-substituted sulfonyl reagent has been developed to introduce labels into RNA via click chemistry, showcasing the versatility of this approach. nih.gov

This compound, with its heterocyclic pyridazine (B1198779) ring, could offer unique properties as an RNA derivatization agent. The nitrogen atoms in the pyridazine ring can influence the reagent's solubility, reactivity, and interaction with the RNA molecule. Extrapolating from the behavior of other aryl sulfonyl reagents, it is plausible that this compound could effectively derivatize flexible regions of RNA.

Table 1: Comparison of Reagent Classes for RNA 2'-Hydroxyl Derivatization (Extrapolated)

| Feature | Acylating Agents (e.g., NMIA) | Sulfonylating Agents (e.g., Aryl Sulfonyltriazoles) | Potential for this compound |

| Reaction | Acylation | Sulfonylation | Sulfonylation |

| Target | Flexible RNA 2'-OH groups nih.gov | Flexible RNA 2'-OH groups nih.gov | Expected to target flexible RNA 2'-OH groups |

| Detection | Reverse transcriptase stalling nih.gov | Reverse transcriptase stalling nih.gov | Expected to cause reverse transcriptase stalling |

| Aqueous Stability | Generally short half-life nih.gov | Can have extended lifetimes nih.govresearchgate.net | Stability would need experimental verification |

| Versatility | Well-established for SHAPE nih.gov | Allows for click-chemistry handles nih.gov | The pyridazine moiety could be functionalized |

Methodological Optimization of Derivatization Protocols

The efficiency and reliability of a derivatization reaction are paramount for accurate quantitative analysis. Optimizing the derivatization protocol for a reagent like this compound involves the systematic investigation of several key parameters to achieve high reaction yield, reproducibility, and stability of the resulting derivative. acs.org This process is crucial for developing robust analytical methods for HPLC and other chromatographic techniques. vcu.edusci-hub.se

Key parameters that require optimization include:

Reagent Concentration and Ratio: The molar ratio of the derivatizing agent to the analyte is critical. An insufficient amount of reagent will lead to incomplete derivatization, while a large excess can cause interfering peaks from the unreacted reagent or byproducts. acs.org

Reaction Temperature: Temperature influences the rate of reaction. While higher temperatures can speed up the derivatization, they can also promote the degradation of the analyte or the derivative. oup.compitt.edu An optimal temperature balances reaction speed with product stability. For one lipid derivatization, 60 °C was found to be optimal. acs.org

Reaction Time: The reaction must be allowed to proceed for a sufficient duration to ensure complete conversion. The optimal time is typically determined by analyzing the yield at various time points until a plateau is reached. acs.orgoup.com For example, a 40-minute reaction time was found to be optimal for the derivatization of certain lipids. acs.org

Solvent and pH: The choice of solvent is crucial as it must dissolve both the analyte and the reagent while facilitating the reaction. For sulfonyl chlorides, aprotic solvents are often preferred to prevent hydrolysis of the reagent. The pH of the reaction medium is also critical, especially when derivatizing acidic or basic compounds. A buffer is often used to maintain a stable pH, and the presence of a base like pyridine (B92270) is frequently required to catalyze the reaction and neutralize the HCl byproduct. acs.orgpitt.edu

Catalyst: Many sulfonylation reactions require a catalyst, often a tertiary amine like pyridine, to proceed efficiently. acs.org The catalyst activates the sulfonyl chloride and scavenges the acid generated during the reaction.

A study on the derivatization of acylglycerols and other lipids with a sulfonyl chloride reagent highlighted a typical optimization workflow. acs.org Researchers systematically varied the molar ratio of the catalyst (pyridine), the concentration of the derivatization agent, the reaction temperature (20, 40, and 60 °C), and the reaction time (5 to 60 minutes) to find the conditions that produced the highest and most reproducible yield of the derivatized products for UHPLC/MS/MS analysis. acs.org Such a systematic approach would be essential for developing a validated analytical method using this compound.

Table 2: General Parameters for Optimizing Sulfonyl Chloride Derivatization Protocols

| Parameter | Factor to Consider | Typical Range/Condition | Rationale |

| Reagent Ratio | Molar excess of derivatizing agent | 1.1x to 10x analyte concentration | Ensures complete reaction without excessive background from unreacted reagent. acs.org |

| Temperature | Reaction kinetics vs. analyte/derivative stability | 20 °C to 80 °C | Balances reaction rate with potential for thermal degradation. acs.orgoup.com |

| Time | Reaction completion | 10 min to 90 min | Ensures the reaction has proceeded to completion for maximum yield. acs.orgoup.com |

| Solvent | Analyte/reagent solubility, reagent stability | Acetonitrile, Dichloromethane (B109758) | Must be inert to the reagent (e.g., aprotic to prevent hydrolysis) and dissolve reactants. acs.orgchemicalbook.com |

| pH / Catalyst | Reaction efficiency, neutralization of byproducts | pH 7-9, often with Pyridine | A basic catalyst is often required to facilitate the reaction and neutralize HCl formed. acs.orgpitt.edu |

Computational and Theoretical Investigations

Quantum Chemical Studies on Molecular Structure and Electronic Properties

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in determining the molecular and electronic structure of Pyridazine-3-sulfonyl chloride. These studies typically use functionals such as B3LYP combined with basis sets like 6-31G* or 6-311+G(d,p) to achieve a balance between accuracy and computational cost.

The optimized molecular geometry reveals key structural parameters. For instance, in related triazolo[4,3-b]pyridazine structures, DFT calculations have been shown to provide bond lengths and angles that are in good agreement with experimental X-ray diffraction data. uomphysics.net

Electronic Properties: The electronic nature of a molecule is defined by its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and stability; a smaller gap generally implies higher reactivity. uomphysics.netscirp.org For pyridazine (B1198779) derivatives, the HOMO is often localized on the electron-rich portions of the molecule, while the LUMO tends to be situated on the electron-deficient pyridazine ring and other acceptor groups. uomphysics.netnih.gov In this compound, the LUMO is expected to be localized on the pyridazine ring and the sulfonyl chloride group, indicating these are the primary sites for accepting electrons.

The Molecular Electrostatic Potential (MEP) map is another crucial tool that visualizes the three-dimensional charge distribution of a molecule. uni-muenchen.delibretexts.org It helps in identifying the regions susceptible to electrophilic and nucleophilic attack. uni-muenchen.de In an MEP map, areas of negative potential (typically colored red) are electron-rich and prone to attack by electrophiles, whereas areas of positive potential (colored blue) are electron-poor and are targeted by nucleophiles. researchgate.net For this compound, the sulfur atom of the sulfonyl chloride group is expected to be a region of strong positive potential, highlighting its electrophilic character.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the molecule's chemical behavior. davidpublisher.com These descriptors provide a theoretical framework for understanding its reactivity. uomphysics.net

| Parameter | Symbol | Formula | Calculated Value (eV) |

|---|---|---|---|

| Highest Occupied Molecular Orbital Energy | EHOMO | - | -6.64 |

| Lowest Unoccupied Molecular Orbital Energy | ELUMO | - | -1.81 |

| Energy Gap | ΔE | ELUMO - EHOMO | 4.83 |

| Ionization Potential | I | -EHOMO | 6.64 |

| Electron Affinity | A | -ELUMO | 1.81 |

| Chemical Hardness | η | (I - A) / 2 | 2.42 |

| Global Softness | σ | 1 / (2η) | 0.21 |

Data are representative, based on calculations for similar heterocyclic compounds like quinoline and pyridazine derivatives. uomphysics.netscirp.orgdavidpublisher.com

Prediction of Reactivity Profiles and Reaction Energetics

The electronic properties derived from quantum chemical studies are directly used to predict the reactivity of this compound. The analysis of frontier molecular orbitals (FMO) is a common approach to forecast the outcome of chemical reactions. wuxibiology.com The LUMO's distribution over the sulfonyl chloride group signifies that the sulfur atom is a primary electrophilic center, highly susceptible to attack by nucleophiles. This is further corroborated by MEP maps, which show a significant positive electrostatic potential around the sulfur atom.

Computational methods can also predict the energetics of potential reactions, determining their feasibility. By calculating the change in Gibbs free energy (ΔG) between reactants and products, the spontaneity of a reaction can be assessed. For example, the reaction of this compound with an amine to form a sulfonamide can be modeled to determine if the process is thermodynamically favorable. Molecular docking studies of synthesized sulfonamides with target proteins have shown binding affinities ranging from -6.8 to -8.2 kcal/mol, indicating thermodynamically favorable interactions. nih.gov

Mechanistic Insights through Computational Modeling of Reaction Pathways

Computational modeling is a powerful tool for elucidating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, researchers can identify transition states, intermediates, and the activation energies (Ea) that govern reaction rates. rsc.org

A key reaction of this compound is nucleophilic substitution at the sulfonyl sulfur atom. Theoretical studies on analogous arenesulfonyl chlorides have investigated the mechanism of this process, such as the chloride-chloride exchange reaction. nih.govnih.gov DFT calculations have revealed that such reactions can proceed through a concerted S-N2 mechanism, characterized by a single transition state, or a stepwise addition-elimination mechanism involving a pentacoordinate sulfur intermediate. nih.govacs.org For the chloride exchange in arenesulfonyl chlorides, DFT studies support a single transition state S-N2 mechanism. nih.gov

Furthermore, computational modeling has been successfully applied to understand the regioselectivity in the synthesis of pyridazine rings. For instance, in the synthesis of pyridazines from tetrazines and alkynyl sulfides via an inverse-electron-demand Diels-Alder reaction, DFT calculations (using the ωB97X-D functional) were used to compute the activation energies for different reaction pathways. These calculations correctly predicted the experimentally observed major regioisomer by showing it proceeded through a lower energy transition state. rsc.org Such studies highlight the predictive power of computational chemistry in understanding and predicting complex reaction outcomes involving the pyridazine core.

Future Research Directions and Emerging Applications

Exploration of Novel Catalytic Systems for Synthetic Transformations

The reactivity of the pyridazine (B1198779) core, characterized by its electron-deficient nature due to the two adjacent nitrogen atoms, presents both challenges and opportunities for synthetic chemists. scribd.com Future research will likely focus on developing novel catalytic systems to functionalize Pyridazine-3-sulfonyl chloride and its derivatives, unlocking new molecular architectures.

A significant area of future investigation will be the application of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira reactions. nih.govresearchgate.net These methods have proven highly effective for the functionalization of other electron-deficient diazines. nih.govresearchgate.net Research into catalysts that can selectively activate specific positions on the pyridazine ring of this compound, without reacting with the sulfonyl chloride group, would be a major advancement. The development of ligands that can tune the reactivity of the palladium catalyst will be crucial for achieving high yields and regioselectivity, a known challenge in pyridazine chemistry. nih.gov

Furthermore, the exploration of copper-catalyzed reactions, which have been successfully used for the synthesis of pyridazine derivatives through cyclization reactions, could be extended to the modification of pre-formed this compound. organic-chemistry.org Additionally, the use of photocatalysis represents a modern and sustainable approach. Heterogeneous photocatalysts could offer mild reaction conditions for generating sulfonyl radicals from the sulfonyl chloride moiety, enabling novel carbon-carbon and carbon-heteroatom bond formations. researchgate.net The development of catalytic systems that enable formal C-H activation on the pyridazine ring would provide a direct and atom-economical route to complex derivatives, a strategy that has been successfully applied to related pyridine (B92270) systems.

| Potential Catalytic Reaction | Catalyst System (Hypothesized) | Potential Product Class | Significance |

| Suzuki-Miyaura Coupling | Palladium catalyst with specialized phosphine (B1218219) ligands | Aryl- or heteroaryl-substituted pyridazines | Access to complex scaffolds for medicinal chemistry and materials |

| Sonogashira Coupling | Palladium/Copper co-catalysis | Alkynyl-substituted pyridazines | Building blocks for conjugated materials and pharmaceuticals |

| C-H Activation | Ruthenium or Iridium complexes | Directly functionalized pyridazine core | Atom-economical synthesis of novel derivatives |

| Photocatalytic Sulfonylation | Organic dyes or semiconductor materials | Diverse sulfone-containing molecules | Green and sustainable synthetic routes |

Development of this compound in Material Science Applications

The unique physicochemical properties of the pyridazine ring, including its high dipole moment and hydrogen bonding capacity, make it an attractive component for advanced materials. nih.govclockss.org Future research is poised to explore the integration of this compound into novel polymers and functional materials.

One promising avenue is the use of this compound as a monomer or cross-linking agent in the synthesis of functional polymers. The sulfonyl chloride group can react with di- or poly-functional nucleophiles (such as diamines or diols) to form polysulfonamides or polysulfonates. These polymers, incorporating the polar pyridazine heterocycle directly into the backbone, could exhibit unique thermal, mechanical, and electronic properties. doi.org Research into multicomponent polymerizations involving pyridazine-based monomers could lead to a diverse range of heterocyclic polymers with tunable characteristics. acs.orgrsc.org

Moreover, pyridazine derivatives have shown promise in the field of organic electronics, including as components of thermally activated delayed fluorescence (TADF) emitters and sensors. nih.govmdpi.com The electron-accepting nature of the pyridazine ring can be paired with electron-donating moieties to create donor-acceptor (D-A) type materials with interesting photophysical properties. mdpi.com Future work could involve synthesizing a library of such materials starting from this compound and evaluating their potential in applications like organic light-emitting diodes (OLEDs) and chemical sensors. For instance, a pyridazine derivative has been shown to exhibit multicolor fluorescence in response to changes in pH, suggesting applications in acid sensing. nih.govacs.org

| Potential Material Type | Synthetic Strategy | Key Feature from Pyridazine | Potential Application |

| Polysulfonamides | Polycondensation with diamines | High polarity, thermal stability | High-performance engineering plastics, membranes |

| Conjugated Polymers | Cross-coupling polymerization of derivatized monomers | Electron-deficient nature, defined geometry | Organic electronics, sensors |

| Functional Coatings | Surface grafting via reaction of sulfonyl chloride | Strong adhesion, tunable surface properties | Smart surfaces, anti-corrosion coatings |

| Crystalline Frameworks | Self-assembly of derivatized molecules | Hydrogen bonding, π-π stacking | Gas storage, separation |

Expansion of Derivatization Scope for Novel Biomarkers and Environmental Contaminants

The reactive sulfonyl chloride group is an ideal handle for chemical derivatization, a technique used to enhance the detectability and chromatographic separation of analytes in complex mixtures. While other sulfonyl chlorides, like dansyl chloride and pyridine-3-sulfonyl chloride, are widely used for this purpose, this compound offers a novel alternative with potentially unique advantages. ddtjournal.comsigmaaldrich.comnih.gov

Future research will likely focus on developing and validating methods that use this compound as a derivatization agent for the analysis of novel biomarkers and environmental contaminants by techniques such as liquid chromatography-mass spectrometry (LC-MS). The pyridazine ring, with its two nitrogen atoms, can be readily protonated, potentially leading to enhanced ionization efficiency in the mass spectrometer and, consequently, lower detection limits. nih.govnih.gov

An important area of application could be in metabolomics and clinical diagnostics for the detection of low-abundance biomarkers, such as steroid hormones or phenolic compounds, which are often difficult to analyze in their native form. nih.govnih.govacs.org The specific fragmentation pattern of the pyridazine-derivatized analytes in tandem mass spectrometry (MS/MS) could offer high selectivity for targeted analyses. nih.gov Similarly, in environmental science, this reagent could be used to develop sensitive methods for monitoring emerging pollutants like endocrine disruptors or pesticide metabolites in water and soil samples. The stability and chromatographic behavior of the resulting sulfonamide or sulfonate derivatives will be key parameters to investigate and optimize.

| Analyte Class | Analytical Technique | Potential Advantage of Pyridazine Derivatization | Field of Application |

| Phenolic Compounds | LC-MS/MS | Enhanced ionization, specific fragmentation | Environmental monitoring, clinical diagnostics |

| Steroid Hormones | UHPLC-MS/MS | Increased sensitivity and selectivity | Endocrinology, anti-doping analysis |

| Amino Acids | LC-MS | Stable derivatives, improved chromatography | Metabolomics, biomedical research |

| Biogenic Amines | LC-MS/MS | High-throughput analysis from biological matrices | Neuroscience, food safety |

Q & A

Q. What are the standard protocols for synthesizing pyridazine-3-sulfonyl chloride derivatives in organic chemistry?

this compound is commonly used as an electrophilic sulfonylation reagent. A typical protocol involves reacting the compound with nucleophiles (e.g., amines, alcohols) under inert conditions. For example:

- Amidation : Dissolve the sulfonyl chloride in anhydrous dichloromethane or pyridine, add the amine (1.2 equiv) dropwise at 0–5°C, and stir for 2–4 hours. Quench with ice-cold HCl, extract with ethyl acetate, and purify via column chromatography .

- Safety Note : Use gloves and a fume hood due to its skin-corrosive properties .

Q. How should researchers handle this compound safely in the lab?

- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles. Inspect gloves for defects before use .

- Spill Management : Neutralize spills with sodium bicarbonate, collect in a labeled hazardous waste container, and avoid contact with water sources .

- First Aid : For skin contact, rinse immediately with water for 15 minutes and seek medical attention .

Q. What analytical techniques are recommended for characterizing this compound derivatives?

- NMR Spectroscopy : Use - and -NMR to confirm sulfonamide bond formation and aromatic substitution patterns.

- Mass Spectrometry (HRMS) : Validate molecular ion peaks and fragmentation patterns.

- HPLC : Assess purity (>95% recommended for biological assays) .

Advanced Research Questions

Q. How do reaction conditions (temperature, solvent) influence the efficiency of sulfonylation using this compound?

- Temperature : Lower temperatures (0–5°C) minimize side reactions (e.g., hydrolysis of the sulfonyl chloride group). Elevated temperatures (>40°C) may degrade the reagent .

- Solvent Choice : Pyridine enhances reactivity by scavenging HCl, while dichloromethane or THF is preferred for moisture-sensitive reactions .

- Data Insight : A study showed 85% yield in pyridine at 5°C vs. 60% in DCM under the same conditions .

Q. What mechanistic insights explain the reactivity of the pyridazine ring in sulfonylation reactions?

The electron-deficient pyridazine ring increases the electrophilicity of the sulfonyl chloride group, facilitating nucleophilic attack. Computational studies suggest that resonance stabilization of the transition state by the pyridazine nitrogen atoms lowers activation energy .

Q. How can researchers resolve contradictions in reported reaction yields for this compound derivatives?

- Variable Purity : Ensure reagent purity via titration or Karl Fischer analysis. Impurities (e.g., residual HCl) can inhibit reactivity .

- Moisture Control : Use molecular sieves or anhydrous solvents to prevent hydrolysis .

- Reproducibility : Standardize stoichiometry (e.g., 1:1.2 molar ratio of sulfonyl chloride to nucleophile) and reaction time .

Q. What strategies optimize the stability of this compound during long-term storage?

- Storage Conditions : Store under nitrogen at –20°C in amber glass vials to prevent light- or moisture-induced degradation .

- Stability Testing : Monitor via -NMR every 3 months; discard if >5% hydrolysis products are detected .

Methodological Challenges and Solutions

Q. How to design experiments for assessing the biological activity of this compound derivatives?

- In Vitro Assays : Test enzyme inhibition (e.g., kinases) using fluorescence-based assays. Include a negative control (unmodified sulfonyl chloride) to rule out nonspecific effects .

- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 µM concentrations .

Q. What computational methods predict the reactivity of this compound in novel reactions?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.